molecular formula C22H18F3N5O3 B2598958 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1115960-06-9

2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2598958
CAS No.: 1115960-06-9
M. Wt: 457.413
InChI Key: OKWRWLNVLLVVOV-UHFFFAOYSA-N
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Description

2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a novel compound belonging to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives. These compounds are known for their potential biological activities, including anticancer, antiviral, and antimicrobial properties . This specific compound has been studied for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against various cancer cell lines .

Preparation Methods

The synthesis of 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves multiple steps. One common synthetic route includes the following steps :

    Formation of the [1,2,4]triazolo[4,3-a]pyrazine core: This is typically achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,3-dimethylphenoxy group: This step involves a nucleophilic substitution reaction where the 2,3-dimethylphenoxy group is introduced onto the triazolo[4,3-a]pyrazine core.

    Attachment of the trifluoromethylphenylacetamide moiety: This is usually done through an amide coupling reaction using suitable reagents and conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrazine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of other biologically active compounds.

    Biology: The compound is studied for its inhibitory effects on c-Met/VEGFR-2 kinases, making it a potential candidate for cancer research.

    Medicine: Due to its antiproliferative activities, it is explored as a potential anticancer agent.

    Industry: The compound’s antimicrobial properties make it useful in developing new antimicrobial agents.

Properties

IUPAC Name

2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O3/c1-13-6-5-9-17(14(13)2)33-20-19-28-30(21(32)29(19)11-10-26-20)12-18(31)27-16-8-4-3-7-15(16)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWRWLNVLLVVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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